ROC-325 (1-((2-((2-((7-chloroquinolin-4-yl)amino)ethyl)(methyl)amino)ethyl)amino)-4-methyl-9H-thioxanthen-9-one) is a novel, small molecule inhibitor of autophagy. [, , , ] It is classified as a lysosomotropic agent, meaning it accumulates in lysosomes and disrupts their function. [, , ] ROC-325 shows promise as a research tool for studying autophagy and its role in various diseases, including cancer and pulmonary hypertension. [, , , , , , , ]
Synthesis Analysis
While the provided abstracts do not detail the specific synthesis method of ROC-325, they mention that it was developed using medicinal chemistry approaches. [, ] This suggests that ROC-325 is likely synthesized through a series of chemical reactions involving modification of existing compounds, potentially including hydroxychloroquine, chloroquine, and lucanthone as core structures. []
Molecular Structure Analysis
Chloroquine Analog: Contains a 7-chloroquinoline moiety, suggesting structural similarity to the known autophagy inhibitor hydroxychloroquine. []
Thioxanthone Core: Includes a thioxanthone ring system, potentially contributing to its lysosomotropic properties and enhancing its potency compared to hydroxychloroquine. [, ]
Mechanism of Action
ROC-325 acts as a potent inhibitor of autophagy by disrupting lysosomal function. [, , , ] Key aspects of its mechanism include:
Lysosomal Accumulation: ROC-325 accumulates within lysosomes, likely due to its lysosomotropic properties. [, , ]
Lysosomal Deacidification: Treatment with ROC-325 increases lysosomal pH, disrupting the acidic environment essential for lysosomal enzyme activity. [, , , ]
Autophagy Inhibition: The disruption of lysosomal function by ROC-325 leads to the accumulation of autophagosomes with undegraded cargo, ultimately inhibiting the autophagic process. [, , , , ]
Applications
Cancer Research:
Anticancer Activity: ROC-325 exhibits potent anticancer activity in various cancer cell lines, including acute myeloid leukemia (AML), renal cell carcinoma (RCC), and bladder cancer. [, , , , , , ]
Overcoming Drug Resistance: Combining ROC-325 with other anticancer agents, such as bortezomib and azacitidine, shows synergistic effects and potential to overcome drug resistance in AML and multiple myeloma. [, ]
Targeting Cancer Stem Cells: ROC-325 shows promise in targeting cancer stem cells, specifically in gliomas, by disrupting the ASCL2-ATG9B signaling axis. []
Pulmonary Hypertension Research:
Therapeutic Potential: ROC-325 demonstrates therapeutic benefits in preclinical models of pulmonary hypertension, preventing disease development and attenuating disease progression. [, ]
Vasodilation: ROC-325 attenuates pulmonary vasoconstriction and enhances endothelial-dependent relaxation in isolated pulmonary artery rings. []
Virology Research:
Antiviral Activity: ROC-325 exhibits antiviral activity against SARS-CoV-2 by blocking lysosome functioning and preventing viral entry. [, ]
Viral Cytopathic Effect Inhibition: ROC-325 effectively blocks the cytopathic effects of SARS-CoV-2 in Vero E6 cells and reduces viral titers in 3D tissue models. [, ]
Related Compounds
Hydroxychloroquine (HCQ)
Compound Description: Hydroxychloroquine (HCQ) is an FDA-approved antimalarial drug that also exhibits autophagy inhibition properties. It disrupts autophagy by interfering with lysosomal function. [, , , , , ]
Relevance: HCQ serves as a primary comparator to ROC-325 in numerous studies due to its known autophagy inhibition activity. ROC-325 demonstrates significantly greater potency and efficacy as an autophagy inhibitor and anticancer agent compared to HCQ. [, , , , , ]
Chloroquine (CQ)
Compound Description: Chloroquine (CQ) is another antimalarial drug that shares a similar mechanism of action with HCQ, disrupting lysosomal function to inhibit autophagy. []
Relevance: CQ serves as a structural basis for the development of ROC-325. The dimeric structure of ROC-325 incorporates modified core elements from both CQ and HCQ, contributing to its enhanced potency. []
Lucanthone
Compound Description: Lucanthone is an anti-schistosomal drug. While its specific role in autophagy is not extensively detailed in the provided papers, its inclusion as a structural element in ROC-325 suggests potential relevance to autophagy modulation. []
Relevance: Lucanthone's core structure was used as a building block in the development of ROC-325, suggesting that its properties might contribute to the overall activity of the target compound. []
Bortezomib
Compound Description: Bortezomib is a proteasome inhibitor used in the treatment of multiple myeloma. [, ]
Relevance: While not structurally related to ROC-325, Bortezomib is investigated in combination with ROC-325 for its potential to enhance anti-myeloma activity, particularly in overcoming bortezomib resistance. [, ]
Ara-C (Cytarabine)
Compound Description: Ara-C (cytarabine) is a standard chemotherapy agent used in the treatment of acute myeloid leukemia (AML). []
Relevance: Though not structurally related to ROC-325, Ara-C is investigated in combination with the target compound to assess potential synergistic or antagonistic effects in AML treatment. []
Bafilomycin A1
Compound Description: Bafilomycin A1 is a known inhibitor of the late stages of autophagy by preventing the fusion of autophagosomes with lysosomes. []
Relevance: Bafilomycin A1 was used as a tool to confirm the inhibitory effect of ROC-325 on autophagic flux. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Ro4491533 is a potent and selective negative allosteric modulator for group II of the metabotropic glutamate receptors (mGluR2/3), being equipotent at mGluR2 and mGluR3 but without activity at other mGluR subtypes.
RO 46-8443 is the first non-peptide endothelin ETB receptor selective antagonist. RO 46-8443 displays up to 2000-fold selectivity for ETB receptors both in terms of binding inhibitory potency and functional inhibition. The observed parallel rightward shift of concentration-response curves with different antagonist concentrations is consistent with a competitive binding mode. Since R0 46-8443 selectively inhibits ETB receptor mediated responses, it is a valuable tool for clarifying the role of ETB receptors in pathology.